4-(2-Oxiranylmethoxy)-benzeneethanol
Overview
Description
2-(4-(Oxiran-2-ylmethoxy)phenyl)ethanol is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . This compound features an oxirane (epoxide) ring attached to a phenyl group, which is further connected to an ethanol moiety. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Oxiran-2-ylmethoxy)phenyl)ethanol typically involves the reaction of 4-hydroxyphenyl ethanol with epichlorohydrin under basic conditions . The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxirane ring.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Oxiran-2-ylmethoxy)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-(Oxiran-2-ylmethoxy)phenyl)ethanol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-(Oxiran-2-ylmethoxy)phenyl)ethanol involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes . This reactivity is the basis for its potential antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
2-(4-(Oxiran-2-ylmethoxy)phenyl)acetamide: Similar structure but with an acetamide group instead of an ethanol moiety.
Bisphenol F diglycidyl ether: Contains two oxirane rings and is used in the production of epoxy resins.
4-(Oxiran-2-ylmethoxy)benzoic acid: Similar structure but with a carboxylic acid group.
Uniqueness
2-(4-(Oxiran-2-ylmethoxy)phenyl)ethanol is unique due to its combination of an oxirane ring and an ethanol moiety, which provides a balance of reactivity and solubility. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-[4-(oxiran-2-ylmethoxy)phenyl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c12-6-5-9-1-3-10(4-2-9)13-7-11-8-14-11/h1-4,11-12H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTFFRCLROZLAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40439572 | |
Record name | 2-{4-[(Oxiran-2-yl)methoxy]phenyl}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40439572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104857-48-9 | |
Record name | 2-{4-[(Oxiran-2-yl)methoxy]phenyl}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40439572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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